molecular formula C9H11N5O B8288485 4-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)pyrimidin-5-amine

4-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)pyrimidin-5-amine

Cat. No.: B8288485
M. Wt: 205.22 g/mol
InChI Key: CBRQGTVXIWAAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C9H11N5O and its molecular weight is 205.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

4-methoxy-2-(1-methylpyrazol-4-yl)pyrimidin-5-amine

InChI

InChI=1S/C9H11N5O/c1-14-5-6(3-12-14)8-11-4-7(10)9(13-8)15-2/h3-5H,10H2,1-2H3

InChI Key

CBRQGTVXIWAAND-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C(=N2)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium (30 mg, 0.026 mmol) was added to a solution of 2-chloro-4-methoxypyrimidin-5-amine (41 mg, 0.257 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (107 mg, 0.514 mmol) and cesium fluoride (117 mg, 0.771 mmol) in DME/MeOH (2/1, 1.6 mL). The reaction mixture was heated under microwave irradiation at 150° C. for 10 minutes. The reaction was then diluted with EtOAc and quenched with water. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were dried (Na2SO4), filtered and concentrated under reduced pressure. The crude mixture was purified via Biotage silica gel column chromatography eluting with DCM/EtOH 99/1 to 90/10 followed by filtration through a SCX-2 column to afford the title product as a white solid (49 mg, 93%). 1H NMR (500 MHz, CDCl3): δ 3.68 (br s, 2H), 3.93 (s, 3H), 4.06 (s, 3H), 7.88 (s, 1H), 7.92 (s, 1H), 8.04 (s, 1H). LC (Method B)-MS (ESI, m/z) tR 1.33 min, 206 [M+H]+
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step Two
Quantity
107 mg
Type
reactant
Reaction Step Two
Quantity
117 mg
Type
reactant
Reaction Step Two
Name
DME MeOH
Quantity
1.6 mL
Type
solvent
Reaction Step Two
Quantity
30 mg
Type
catalyst
Reaction Step Two
Yield
93%

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